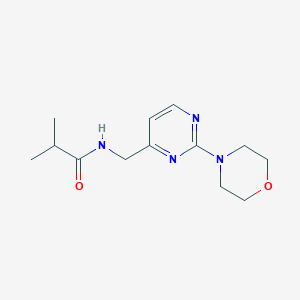
N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-Inflammatory Agents
Morpholinopyrimidine derivatives, including the compound , have been found to have significant anti-inflammatory properties . They have been shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations in macrophage cells stimulated by lipopolysaccharides (LPS). The compounds also dramatically reduced inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) mRNA expression .
Inhibition of Inflammatory Response
The same compounds have been found to decrease the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response . This suggests that these compounds could be used as a novel therapeutic strategy for inflammation-associated disorders.
Strong Affinity for Active Sites
Molecular docking studies have shown that these compounds have a strong affinity for the iNOS and COX-2 active sites and form hydrophobic interactions with them . This further supports their potential use in treating inflammation-associated disorders.
Synthesis of Derivatives
The compound can be used in the synthesis of various derivatives, which can then be assessed for their biological activity . For example, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) are two of the most active compounds synthesized .
Crystal Structure Analysis
The compound can be used in crystal structure analysis . The bond lengths of C13–O2 and C11–N2 in the generated Schiff base indicate that it exists in its tautomeric form, which is a common phenomenon in the case of some salicylaldimines .
Potential Cancer Therapeutic Agents
Multidentate salen type salicylaldimine Schiff bases, which can be derived from the compound, have attracted attention in making complexes of transition and post-transition metals with different nuclearity . Some of these metal complexes have been demonstrated as potential cancer therapeutic agents .
Mécanisme D'action
Target of Action
The primary targets of the compound N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a molecule that acts as a signaling molecule and can initiate the inflammatory response. COX-2, on the other hand, is an enzyme that catalyzes the production of prostaglandins, another group of signaling molecules that mediate inflammation .
Mode of Action
N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide interacts with its targets iNOS and COX-2 by inhibiting their activity . This inhibition results in a decrease in the production of NO and prostaglandins, thereby reducing the inflammatory response . Molecular docking studies have shown that the compound has a strong affinity for the active sites of iNOS and COX-2 and forms hydrophobic interactions with them .
Biochemical Pathways
The compound N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide affects the biochemical pathways involving iNOS and COX-2 . By inhibiting these enzymes, the compound disrupts the production of NO and prostaglandins, key mediators of inflammation. This disruption can lead to a decrease in inflammation and the symptoms associated with it .
Result of Action
As a result of its action on iNOS and COX-2, N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide can inhibit the production of NO at non-cytotoxic concentrations . It also dramatically reduces the mRNA expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Propriétés
IUPAC Name |
2-methyl-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-10(2)12(18)15-9-11-3-4-14-13(16-11)17-5-7-19-8-6-17/h3-4,10H,5-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVUDHZJKWXLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=NC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2548417.png)
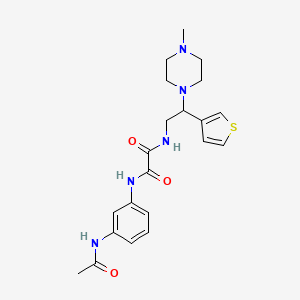
![7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2548419.png)
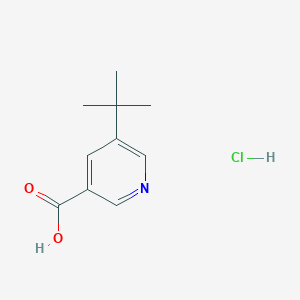

![2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2548422.png)
![6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2548428.png)
![N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2548430.png)
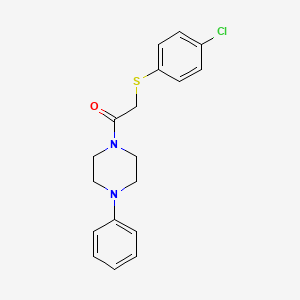

![1-(Azepan-1-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2548433.png)
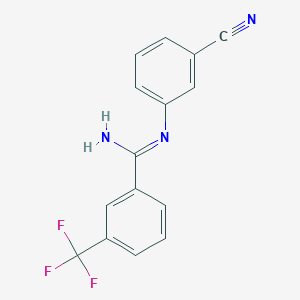

![4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2548439.png)